Sulforhodamine-PEG4-DBCO

Description

Historical Context of Bioorthogonal Chemistry in Biological Probing

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org This field emerged from the need to study biomolecules like glycans, proteins, and lipids in their natural environment—in real time and within living cells or organisms. wikipedia.orgnih.govnih.gov

Historically, chemists had a wide array of reactions at their disposal, but these often required conditions like specific solvents, temperatures, or the exclusion of air and moisture, making them unsuitable for biological environments. nih.govresearchgate.net Early attempts at bioconjugation utilized reactions such as the condensation of aldehydes or ketones with hydrazides and aminooxy compounds. acs.org However, the presence of similar reactive groups in metabolites limited their complete bioorthogonality in complex biological settings. acs.org

A significant breakthrough came with the development of reactions involving functional groups not naturally found in biological systems. nih.govacs.org The Staudinger ligation, developed in 2000, was a pioneering bioorthogonal reaction based on the reaction of azides with triarylphosphines. wikipedia.orgacs.org This was followed by the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. pcbiochemres.com These foundational developments paved the way for the creation of a diverse toolkit of bioorthogonal reactions that have become indispensable for selectively labeling and visualizing biomolecules in living systems. nih.govacs.org

Overview of Sulforhodamine-PEG4-DBCO as a Fluorescent Bioorthogonal Tool

This compound is a molecule that exemplifies the convergence of these advanced chemical biology tools. It is a derivative of a rhodamine dye that incorporates a DBCO group, enabling it to participate in copper-free click chemistry reactions. targetmol.com This reagent is particularly useful for labeling azide-containing compounds or biomolecules to form stable triazole linkages in applications where copper catalysts are not tolerated. targetmol.com

The key components of this compound contribute to its utility:

Sulforhodamine: This is a bright and photostable fluorescent dye, which allows for sensitive detection in fluorescence microscopy and other imaging techniques. sapphirebioscience.com

PEG4 Linker: The short polyethylene (B3416737) glycol (PEG) linker enhances the water solubility and biocompatibility of the molecule. nih.govbiochempeg.comacs.org PEGylation is a known strategy to reduce non-specific interactions and improve the pharmacokinetic properties of probes in biological systems. nih.govacs.org

DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle that enables highly efficient and specific covalent bond formation with azide-modified targets via the SPAAC reaction. interchim.frcreativepegworks.comlicor.com

The combination of these features makes this compound a powerful tool for a variety of research applications, including the fluorescent labeling of cells, tissues, and specific biomarkers. targetmol.comacs.org Its ability to react specifically with azides in a copper-free manner has been demonstrated in various studies, such as the labeling of azide-modified cell surface glycans. acs.org

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₆H₆₅N₅O₁₂S₂ | targetmol.comimpurity.com |

| Molecular Weight | 1064.27 g/mol | targetmol.comimpurity.com |

| Excitation Wavelength (Abs) | ~568 nm | impurity.com |

| Emission Wavelength (Em) | ~585 nm | impurity.com |

| Reactive Group | DBCO (Dibenzocyclooctyne) | targetmol.com |

| Reactive Partner | Azide (B81097) (-N₃) | licor.com |

| Chemistry | Copper-Free Click Chemistry (SPAAC) | targetmol.com |

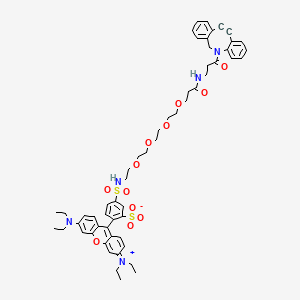

Structure

2D Structure

Properties

Molecular Formula |

C56H65N5O12S2 |

|---|---|

Molecular Weight |

1064.28 |

IUPAC Name |

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |

InChI |

InChI=1S/C56H65N5O12S2/c1-5-59(6-2)44-19-22-47-51(37-44)73-52-38-45(60(7-3)8-4)20-23-48(52)56(47)49-24-21-46(39-53(49)75(66,67)68)74(64,65)58-28-30-70-32-34-72-36-35-71-33-31-69-29-26-54(62)57-27-25-55(63)61-40-43-15-10-9-13-41(43)17-18-42-14-11-12-16-50(42)61/h9-16,19-24,37-39,58H,5-8,25-36,40H2,1-4H3,(H-,57,62,66,67,68) |

InChI Key |

HXFMGTSCUROEKW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)S(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sulforhodamine-PEG4-DBCO |

Origin of Product |

United States |

Molecular Architecture and Fundamental Reactivity of Sulforhodamine Peg4 Dbco

Design Principles of Fluorescent Reporter Constructs for Biological Systems

The efficacy of fluorescent probes in biological imaging hinges on a design that balances visibility with minimal perturbation of the native system. This involves selecting a bright and stable fluorophore, ensuring the construct is soluble and non-toxic in aqueous biological environments, and incorporating a highly specific reactive group for targeted labeling. Sulforhodamine-PEG4-DBCO exemplifies these principles through its distinct molecular components.

Sulforhodamine, a member of the rhodamine family of dyes, is a widely utilized fluorophore due to its exceptional photophysical properties. These dyes are known for their strong absorption and fluorescence, high quantum yields, and excellent photostability.

The spectral properties of sulforhodamine are central to its utility in fluorescence imaging. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright red fluorescence. The specific absorption and emission maxima can be influenced by the solvent environment and concentration. For instance, in ethylene (B1197577) glycol, sulforhodamine B has an absorption maximum at approximately 564 nm. The fluorescence emission is typically found at longer wavelengths, with a significant Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.

The photostability of the sulforhodamine core ensures that it can withstand prolonged excitation without significant degradation, allowing for long-term imaging experiments. Its high fluorescence quantum yield, which can be around 0.89 in some environments, translates to a bright signal that is easily detectable. However, at high concentrations, aggregation can occur, leading to changes in the absorption and emission spectra and a decrease in fluorescence quantum yield.

Table 1: Photophysical Properties of Sulforhodamine Dyes

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~564-570 nm | |

| Emission Maximum (λem) | ~587-640 nm | |

| Fluorescence Quantum Yield (ΦF) | Up to 0.89 | |

| Fluorescence Lifetime (τ) | ~2.05-4.14 ns |

The inclusion of a poly(ethylene glycol) (PEG) spacer is a critical design element that imparts several beneficial properties to the this compound molecule, primarily enhancing its utility in biological systems. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, making it highly biocompatible.

The primary roles of the PEG4 spacer in this construct are to:

Increase Water Solubility: The repeating ethylene oxide units of PEG form hydrogen bonds with water molecules, rendering the entire construct highly soluble in aqueous environments. This is crucial for applications in biological systems, which are predominantly aqueous. The enhanced solubility prevents aggregation and ensures that the probe remains dispersed and available for reaction.

Enhance Biocompatibility: PEG is well-tolerated in biological systems and generally elicits a minimal immune response. This "stealth" property is attributed to the formation of a hydration shell around the molecule, which can mask it from recognition by the immune system.

Provide a Flexible Spacer: The PEG linker acts as a flexible arm separating the bulky sulforhodamine dye and the DBCO reactive group. This spatial separation can minimize potential steric hindrance, allowing the DBCO moiety to react efficiently with its target without interference from the fluorophore.

The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic properties of molecules by increasing their stability and circulation time. In the context of this compound, the short PEG4 linker is sufficient to confer the desired solubility and biocompatibility for typical in vitro and in cellulo labeling experiments.

Dibenzocyclooctyne (DBCO) Moiety: Foundation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The dibenzocyclooctyne (DBCO) moiety is the reactive handle of the this compound molecule, enabling its attachment to target biomolecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a type of [3+2] cycloaddition reaction between a strained cyclooctyne (B158145), such as DBCO, and an azide (B81097). The reaction is driven by the release of ring strain within the eight-membered cyclooctyne ring, which significantly lowers the activation energy of the reaction. This allows the cycloaddition to proceed rapidly at physiological temperatures and in aqueous environments without the need for a metal catalyst. The reaction mechanism involves a concerted process where the azide (a 1,3-dipole) reacts with the alkyne (the dipolarophile) to form a stable triazole linkage.

The key advantages of SPAAC for bioorthogonal labeling include:

Biocompatibility: The absence of a cytotoxic copper catalyst, which is required for the related copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes SPAAC ideal for use in living cells and organisms.

High Selectivity: Azides and cyclooctynes are largely inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction is highly specific and occurs only between the intended reaction partners. This orthogonality prevents off-target labeling and associated artifacts.

Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (neutral pH, aqueous solution, and ambient temperature), preserving the structure and function of sensitive biomolecules.

Efficiency: The reaction is highly efficient, leading to high yields of the desired conjugate.

These features have established SPAAC as a powerful tool for a wide range of applications, including the labeling of proteins, glycans, and nucleic acids in their native environments.

The reaction between DBCO and an

Methodological Frameworks for Bioconjugation with Sulforhodamine Peg4 Dbco

General Strategies for Covalent Labeling of Biomolecules

The fundamental principle behind the use of Sulforhodamine-PEG4-DBCO in bioconjugation is the covalent bond formation between its DBCO group and an azide-functionalized biomolecule. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for labeling in living systems. lumiprobe.comfrontiersin.org The general strategy involves a two-step process: first, the introduction of an azide (B81097) group into the target biomolecule, and second, the reaction of the azide-modified biomolecule with this compound.

The introduction of the azide moiety can be achieved through various methods, which will be discussed in more detail in the subsequent sections. Once the biomolecule is "azide-tagged," it can be selectively labeled with this compound. The PEG4 linker in the compound not only improves solubility but also provides spatial separation between the fluorophore and the biomolecule, which can help to minimize potential interference with the biomolecule's function.

The versatility of this approach allows for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. tcichemicals.comnih.gov The stable triazole linkage formed through the SPAAC reaction ensures that the fluorescent label remains securely attached to the biomolecule during subsequent experiments, such as fluorescence microscopy and flow cytometry. lumiprobe.com

Site-Specific Functionalization Approaches in Complex Biological Mixtures

A significant advantage of using the azide-DBCO ligation is the ability to achieve site-specific labeling of biomolecules within complex biological environments like cell lysates or even live cells. frontiersin.org This specificity is crucial for understanding the function and localization of individual molecules. The key to site-specificity lies in the method used to introduce the azide group into the target biomolecule.

Metabolic Labeling: One powerful strategy for labeling specific classes of biomolecules is metabolic labeling. For instance, cells can be cultured with synthetic monosaccharides that have been chemically modified to contain an azide group (e.g., N-azidoacetylmannosamine or ManNAz). nih.govnih.gov These azido-sugars are incorporated by the cellular machinery into glycans on the surface of cells. Subsequent addition of this compound results in the specific labeling of these newly synthesized glycoproteins. researchgate.netresearchgate.net This technique has been used to visualize and track glycans in living cells. nih.gov

Genetic Code Expansion: For site-specific labeling of proteins, the genetic code of an organism can be expanded to incorporate unnatural amino acids (UAAs) containing an azide group. frontiersin.orgaddgene.org This is achieved by introducing a mutant aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the azide-bearing UAA at that specific site in the protein sequence. tamu.edunih.gov The protein of interest, now containing a site-specifically incorporated azide group, can then be selectively labeled with this compound.

Enzyme-Mediated Ligation: Enzymes can also be harnessed to achieve site-specific labeling. For example, sortase A, a bacterial transpeptidase, recognizes a specific peptide sequence (LPXTG) and can be used to ligate a synthetic peptide containing a DBCO group to a protein of interest that has been engineered to contain the sortase recognition motif. nih.govrsc.orgbroadpharm.com This allows for the site-specific attachment of the DBCO moiety, which can then be reacted with an azide-functionalized fluorophore, or conversely, an azide-containing peptide can be ligated and subsequently labeled with this compound.

Self-Labeling Protein Tags: Another common method involves the use of self-labeling protein tags like HaloTag and SNAP-tag. iris-biotech.deacs.orgnih.gov A protein of interest is genetically fused to one of these tags. The tag can then be specifically and covalently modified with a ligand that contains a DBCO group. medchemexpress.comtenovapharma.com Subsequent reaction with an azide-containing fluorophore, or in a reverse scenario, a HaloTag ligand with an azide can be used followed by labeling with this compound.

| Method | Target Biomolecule | Principle of Azide/DBCO Introduction | Key Advantages |

|---|---|---|---|

| Metabolic Labeling | Glycans, Glycoproteins | Cells are fed with azido-sugars which are incorporated into newly synthesized glycans. | Allows for labeling of specific classes of biomolecules in living cells. |

| Genetic Code Expansion | Proteins | An unnatural amino acid with an azide group is incorporated at a specific site in a protein's sequence. | Enables highly precise, site-specific labeling of proteins. |

| Sortase-Mediated Ligation | Proteins | The enzyme Sortase A is used to ligate a DBCO-containing peptide to a specific recognition sequence on a protein. | Provides site-specific labeling at the N- or C-terminus or internal loops of a protein. |

| Self-Labeling Protein Tags (e.g., HaloTag) | Proteins | A fusion protein containing a self-labeling tag is reacted with a ligand carrying a DBCO group. | Offers high specificity and robust labeling for proteins of interest. |

Compatibility with Cellular and Cell-Free Expression Systems for Bioconjugate Generation

The bioorthogonal nature of the SPAAC reaction makes this compound highly compatible with both cellular and cell-free environments for the generation of bioconjugates.

Cellular Systems: The ability to perform the SPAAC reaction in living cells without significant toxicity is a major advantage. frontiersin.org This has enabled a wide range of live-cell imaging applications to study the dynamics and localization of biomolecules in their native context. rsc.orgbiocompare.commdpi.com For example, researchers have successfully used DBCO-functionalized fluorescent probes to label azide-modified proteins and glycans in live cells for super-resolution microscopy techniques like STED microscopy. nih.gov The high signal-to-noise ratio and photostability of sulforhodamine dyes are particularly beneficial for these advanced imaging methods.

Cell-Free Expression Systems: Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the rapid production of proteins and bioconjugates. These systems provide a more controlled environment compared to living cells, allowing for the efficient incorporation of non-canonical amino acids and subsequent bioconjugation. A notable application is the production of site-specific antibody-drug conjugates (ADCs). researchgate.net In one study, a cell-free system was used to produce a monoclonal antibody with a site-specifically incorporated para-azidomethyl-L-phenylalanine (pAMF). This azide-functionalized antibody was then efficiently conjugated to a DBCO-containing drug molecule. researchgate.net This approach allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio, which is difficult to achieve with traditional conjugation methods. The same principle can be applied to conjugate this compound to proteins produced in a cell-free system, enabling the creation of precisely labeled proteins for various downstream applications.

| Expression System | Key Features for Bioconjugation | Example Application with DBCO Chemistry |

|---|---|---|

| Cellular Systems (Live Cells) | Bioorthogonal reaction proceeds in the native cellular environment with low toxicity. | Live-cell imaging of azide-labeled proteins or glycans with this compound for tracking and localization studies. frontiersin.orgnih.gov |

| Cell-Free Expression Systems | Open system allows for efficient incorporation of unnatural amino acids and direct access for conjugation reagents. | Production of site-specifically azide-modified antibodies and subsequent conjugation to DBCO-containing molecules (like drugs or fluorophores). researchgate.net |

Advanced Imaging and Spectroscopic Applications in Biological Research

Cellular and Subcellular Fluorescence Microscopy Paradigms

Sulforhodamine-PEG4-DBCO is instrumental in various fluorescence microscopy techniques due to its ability to covalently label azide-modified biomolecules through copper-free click chemistry. This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions, making it ideal for labeling in living systems. targetmol.comthermofisher.com The sulforhodamine B component provides a strong fluorescent signal, while the PEG4 spacer enhances water solubility and minimizes steric hindrance. conju-probe.com

Confocal Microscopy for Localization and Distribution Studies

Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. This compound is well-suited for these studies, enabling researchers to visualize the precise localization and distribution of target molecules within cells and tissues.

In one study, researchers utilized this compound to label azide-modified glycans on the surface of human breast cancer cells (MDA-MB-231). nih.gov Subsequent confocal microscopy revealed the distribution of these glycans, providing insights into the cell's surface architecture. nih.gov Another investigation employed this probe to visualize the intracellular localization of a nitrone spin trap in bovine aortic endothelial cells, demonstrating clear fluorescence associated with intracellular membranes. rsc.orgresearchgate.net

The choice of this compound is often driven by the excitation and emission properties of the sulforhodamine dye, which are compatible with common laser lines used in confocal microscopes, such as the 568 nm line of the Ar-Kr laser. tenovapharma.comrsc.org This allows for clear and specific detection of the labeled molecules with minimal background interference.

Key Findings from Confocal Microscopy Studies:

| Application | Cell Line/System | Key Finding | Citation |

| Glycan Imaging | MDA-MB-231 human breast cancer cells | Visualization of azide-modified glycan distribution on the cell surface. | nih.gov |

| Intracellular Localization | Bovine aortic endothelial cells | Demonstrated localization of a nitrone spin trap to intracellular membranes. | rsc.orgresearchgate.net |

| mRNA Translation | HeLa cells | Confirmed efficient translation of eGFP-mRNAs modified with DBCO-SRB. | oup.com |

| Cell Surface Labeling | MCF7 and HCT116 cells | Successful labeling of azide-expressing cell surfaces. acs.orgnih.gov | acs.orgnih.gov |

Super-Resolution Microscopy (PALM, dSTORM, STED) for Nanoscale Imaging

Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanoscale (down to 5-20 nm). ibidi.com These methods, including Photoactivated Localization Microscopy (PALM), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy, rely on the precise control and detection of individual fluorophores. ibidi.comabberior.rocksnih.gov

While direct applications of this compound in published PALM, dSTORM, or STED studies are not extensively detailed in the provided search results, the properties of sulforhodamine dyes make them suitable candidates for such advanced imaging. The photostability and brightness of sulforhodamine are advantageous for the repeated photo-switching cycles required in PALM and dSTORM. ibs.frnih.gov For these techniques, individual fluorescent molecules are sequentially activated, imaged, and localized, and the cumulative localizations are used to reconstruct a super-resolved image. nih.gov

The general principle involves labeling a target molecule with a photoswitchable or photoactivatable fluorophore. ibs.fr In the context of this compound, this would involve its conjugation to an azide-modified target, which could then be imaged using a suitable super-resolution modality. The ability to achieve high labeling density and specificity through the DBCO-azide click reaction is crucial for the success of these techniques. abpbio.com

Live-Cell and Fixed-Cell Imaging Methodologies

This compound is a versatile tool applicable to both live-cell and fixed-cell imaging, allowing for dynamic and static snapshots of cellular processes.

Live-Cell Imaging: The bioorthogonal nature of the copper-free click reaction between DBCO and azide (B81097) groups is a key advantage for live-cell imaging. targetmol.com This reaction proceeds efficiently at physiological temperatures and pH without the need for toxic copper catalysts, which can be detrimental to cell health. conju-probe.comconju-probe.com This enables researchers to label and track molecules in their native cellular environment over time. For instance, live-cell time-lapse fluorescence microscopy has been used to evaluate the half-life of azide-labeled glycoproteins on the cell membrane after labeling with a DBCO-functionalized probe. nih.gov

Fixed-Cell Imaging: In fixed-cell imaging, cells are treated with a fixative (e.g., paraformaldehyde) to preserve their structure. acs.orgnih.gov This allows for more detailed and prolonged imaging sessions without concerns about cellular dynamics or phototoxicity. This compound can be used to label azide-modified targets either before or after fixation. Fixing the cells after labeling allows for the capture of a specific moment in a dynamic process. For example, researchers have fixed cells 24 hours after transfection with mRNA modified with DBCO-SRB to visualize the resulting protein expression via confocal microscopy. oup.com

The choice between live- and fixed-cell imaging depends on the specific biological question. Live-cell imaging is ideal for studying dynamic processes like protein trafficking or cell signaling, while fixed-cell imaging provides high-resolution snapshots of cellular architecture.

Flow Cytometry for Quantitative Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. By labeling cells with fluorescent probes, researchers can quantify the expression of specific markers and identify different cell subpopulations.

This compound is effectively used in flow cytometry to quantify cell surface molecules or intracellular components that have been metabolically labeled with an azide group. nih.gov The intense fluorescence of the sulforhodamine dye allows for sensitive detection and quantification of the labeled cells.

In one study, human dendritic cells were incubated with nanocapsules surface-modified with DBCO and labeled with sulforhodamine. nih.gov Flow cytometry was then used to analyze the uptake of these nanocapsules by the cells. nih.gov Another research group used a similar approach to evaluate the generation of azide groups on the surface of different cell lines by treating them with an azide-modified monosaccharide and subsequently labeling them with a DBCO-modified fluorescent probe. acs.org The resulting fluorescence intensity, measured by flow cytometry, was directly proportional to the density of azide groups on the cell membrane. acs.orgnih.gov

More advanced applications involve dual-labeling strategies to investigate subcellular processes. For example, researchers have used two different DBCO-linked fluorophores to simultaneously label different organelles within the same cell, allowing for the high-throughput screening of genes involved in metabolic pathways using flow cytometry. biorxiv.org

Research Findings Using Flow Cytometry:

| Application | Cell Line/System | Key Finding | Citation |

| Nanocapsule Uptake | Human dendritic cells | Quantified the uptake of sulforhodamine-labeled, DBCO-modified nanocapsules. | nih.gov |

| Cell Surface Azide Quantification | MCF7, HCT116, A549 cells | Demonstrated a concentration-dependent increase in cell surface fluorescence, correlating with azide expression. acs.orgnih.gov | acs.orgnih.gov |

| Subcellular Metabolism Screening | K562 cells | Enabled high-throughput screening of genes involved in phosphatidylcholine metabolism through dual-color flow cytometry. | biorxiv.org |

Spectroscopic Verification of Bioconjugation Events

Confirming the successful conjugation of this compound to a target biomolecule is a critical step in any labeling experiment. Mass spectrometry techniques are indispensable for this purpose, providing precise information about the mass and, by extension, the composition of the resulting bioconjugate.

Mass Spectrometry Techniques (FT-ICR, ESI, MALDI-TOF, HRMS, LC-MS)

A variety of mass spectrometry methods are employed to verify the successful bioconjugation of this compound. These techniques can determine the molecular weight of the conjugate with high accuracy, confirming the addition of the fluorescent label.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates complex mixtures before mass analysis. This technique has been used to analyze protein conjugates, such as a VHH antibody fragment coupled to a DBCO-containing linker, verifying the conjugation of a single linker molecule per antibody. uef.fi

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large biomolecules like proteins and peptides. researchgate.net It is often coupled with high-resolution mass analyzers.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization technique that is particularly useful for analyzing large molecules and complex mixtures. nih.gov It has been used in combination with LC to characterize complex proteomes. nih.gov

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry offers ultra-high resolution and mass accuracy, making it ideal for the analysis of complex mixtures and for obtaining unambiguous molecular formulas. researchgate.netosu.edu

High-Resolution Mass Spectrometry (HRMS) , a general term for techniques like FT-ICR and Orbitrap MS, provides the high mass accuracy needed to confirm the elemental composition of a molecule, thus verifying the successful conjugation. nih.gov

In a study investigating a membrane-specific spin trap, mass spectrometry experiments confirmed the formation of a cycloadduct between the spin trap and DBCO-Rhodamine, validating the bioorthogonal reaction. rsc.org

Common Mass Spectrometry Techniques for Bioconjugation Verification:

| Technique | Abbreviation | Principle | Typical Application |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates components of a mixture chromatographically before mass analysis. | Analysis of complex protein conjugate mixtures. uef.fi |

| Electrospray Ionization | ESI | Creates ions from macromolecules in solution using a strong electric field. | Characterization of intact proteins and peptides. researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight | MALDI-TOF | Uses a laser to desorb and ionize molecules from a solid matrix. | Analysis of large biomolecules and tissue imaging. osu.edu |

| Fourier-Transform Ion Cyclotron Resonance | FT-ICR | Measures the ion cyclotron resonance frequency of ions in a magnetic field to determine their mass-to-charge ratio with very high accuracy. | Analysis of complex mixtures and precise mass determination. researchgate.netosu.edu |

| High-Resolution Mass Spectrometry | HRMS | A category of MS that provides high mass accuracy, allowing for the determination of elemental composition. | Unambiguous confirmation of bioconjugation. nih.gov |

Targeted Biomolecule Probing and Functional Interrogation

Protein and Peptide Labeling for Functional Studies

The ability to covalently attach fluorescent reporters to specific sites on proteins and peptides is crucial for studying their function, localization, and interactions. Sulforhodamine-PEG4-DBCO, which combines a bright and photostable sulforhodamine fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for bioorthogonal click chemistry, is well-suited for these applications.

Site-Specific Conjugation to Proteins and Peptides

Site-specific labeling of proteins and peptides allows for the introduction of probes at defined locations, thereby minimizing interference with the biomolecule's natural function. The DBCO moiety of this compound facilitates its covalent attachment to proteins or peptides that have been engineered to contain an azide (B81097) group. This is typically achieved through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

Proteins can be genetically engineered to incorporate unnatural amino acids containing an azide group at specific positions. Alternatively, azide groups can be introduced post-translationally through enzymatic modifications. Once the azide is in place, the protein can be specifically labeled by the addition of this compound. The hydrophilic PEG4 spacer helps to improve the solubility of the conjugate and minimizes non-specific interactions, while the sulforhodamine dye provides a strong and stable fluorescent signal for downstream detection and analysis.

| Target Protein/Peptide | Azide Introduction Method | Labeling Chemistry | Functional Study Enabled |

| Recombinant Kinase | Unnatural amino acid incorporation | SPAAC | Kinase activity and inhibition assays |

| Cell surface receptor | Metabolic labeling with azide sugars | SPAAC | Receptor trafficking and internalization |

| Synthetic Peptide | Solid-phase synthesis with azido-amino acids | SPAAC | Peptide-protein interaction studies |

Investigation of Protein Localization and Dynamics

Understanding where a protein is located within a cell and how its localization changes in response to stimuli is key to understanding its function. Fluorescent labeling with probes like this compound enables the visualization of proteins in living cells using fluorescence microscopy techniques.

Following site-specific labeling, the intense fluorescence of the sulforhodamine dye allows for high-resolution imaging and tracking of the protein of interest. This can reveal its subcellular localization, its movement between different cellular compartments, and its dynamic interactions with other biomolecules. For instance, the nuclear translocation of a transcription factor upon cell signaling activation can be monitored in real-time. The photostability of sulforhodamine is particularly advantageous for time-lapse imaging experiments that are necessary to study protein dynamics over extended periods.

Sortase-Mediated Protein Conjugation with DBCO-Peptide Constructs

Sortase-mediated ligation is a powerful enzymatic method for the site-specific modification of proteins. This technique utilizes the bacterial enzyme Sortase A, which recognizes a specific peptide sequence (e.g., LPXTG) at the C-terminus of a target protein. The enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates a new substrate containing an N-terminal oligoglycine motif.

For labeling with this compound, a peptide construct containing an N-terminal triglycine (B1329560) (GGG) motif and a C-terminal DBCO group can be synthesized. This DBCO-peptide construct can then be used in a sortase-mediated reaction to attach the DBCO group to the C-terminus of the target protein. The DBCO-labeled protein can then be readily conjugated to an azide-modified sulforhodamine molecule. This two-step approach provides a highly specific and versatile method for labeling proteins with a wide range of fluorescent probes and other functionalities.

| Target Protein | Sortase Recognition Motif | DBCO-Peptide Construct | Downstream Application |

| Antibody Fragment (Fab) | LPETG | GGG-PEG4-DBCO | Generation of antibody-drug conjugates |

| Intracellular Enzyme | LPETG | GGG-PEG4-DBCO | In-cell imaging and activity assays |

| Viral Capsid Protein | LPETG | GGG-PEG4-DBCO | Virus tracking and entry studies |

Nucleic Acid Modification and Imaging

In addition to proteins, the ability to fluorescently label nucleic acids is essential for studying their trafficking, localization, and role in gene expression. This compound can be employed for the bioorthogonal labeling of both RNA and DNA.

Covalent Fluorescent Labeling of Eukaryotic mRNA at the Poly(A) Tail

The polyadenylate (poly(A)) tail at the 3' end of most eukaryotic messenger RNAs (mRNAs) provides a unique site for modification. A strategy for labeling mRNA involves the enzymatic incorporation of azido-modified nucleotides into the poly(A) tail using a poly(A) polymerase. For example, yeast poly(A) polymerase can be used to add multiple azido-modified adenosine (B11128) nucleotides to the 3' end of an mRNA molecule.

Once the mRNA is functionalized with azide groups, it can be efficiently labeled with this compound via a SPAAC reaction. This method allows for the attachment of multiple fluorophores to a single mRNA molecule, thereby amplifying the fluorescent signal for enhanced detection in living cells. Importantly, this modification at the non-coding poly(A) tail does not alter the protein-coding sequence of the mRNA and has been shown to be compatible with active translation. This enables the tracking of translationally active mRNAs to study their subcellular localization and dynamics.

Enzymatic Incorporation into DNA/cDNA for Two-Step Labeling

Similar to mRNA labeling, DNA and complementary DNA (cDNA) can be fluorescently labeled using a two-step enzymatic approach. This method involves the incorporation of a nucleotide analog containing a DBCO moiety into the DNA strand during synthesis. For instance, a 5-DBCO-PEG4-dUTP can be used as a substitute for its natural counterpart, dTTP, in enzymatic DNA synthesis reactions such as polymerase chain reaction (PCR).

Thermostable DNA polymerases can incorporate these modified nucleotides into the growing DNA chain. The resulting DNA molecule is then functionalized with DBCO groups, which can be subsequently labeled with an azide-modified sulforhodamine or other reporter molecules through a SPAAC reaction. This enzymatic two-step labeling strategy provides a versatile method for generating fluorescently labeled DNA probes for use in various molecular biology applications, including fluorescence in situ hybridization (FISH) and single-molecule imaging.

Glycan and Glycoprotein Bioorthogonal Imaging

This compound is particularly well-suited for the bioorthogonal imaging of glycans and glycoproteins, which play critical roles in cell signaling, adhesion, and immune recognition.

The metabolic labeling of cell surface glycans with azido (B1232118) precursors is a widely used technique for studying glycan dynamics. rsc.org Cells are cultured with unnatural monosaccharide analogs that have been chemically modified to contain an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.gov These azido sugars are metabolized by the cell and incorporated into the glycan structures of glycoproteins on the cell surface.

The exposed azide groups can then be specifically targeted with a DBCO-containing fluorescent probe like this compound. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction results in the covalent attachment of the sulforhodamine dye to the cell surface glycans, allowing for their visualization.

A study on the metabolic labeling of cancer cells utilized a similar compound, DBCO-PEG4-Fluor 545, to determine the optimal concentration of Ac4ManNAz for cell surface labeling. rsc.org The fluorescence intensity on the cell surface, as measured by flow cytometry and confocal microscopy, was found to be dependent on the concentration of the azido sugar precursor.

The glycocalyx is a dense layer of carbohydrates, including proteoglycans and glycoproteins, that covers the surface of most cells. nih.gov Visualizing the components of the glycocalyx is essential for understanding its structure and function.

Table 2: Research Findings on Metabolic Labeling and Visualization of Cell Surface Glycans

| Cell Line | Azido Precursor | DBCO-Fluorophore (analogous) | Key Findings | Reference |

| BT-549 (triple-negative breast cancer) | Ac4ManNAz | DBCO-PEG4-Fluor 545 | Optimal cell surface labeling was achieved at a concentration of 50 µM Ac4ManNAz. | rsc.org |

Membrane Component Targeting and Investigation

The investigation of membrane components and their compartmentalization is another area where this compound has potential applications.

For this compound to localize to intracellular membranes, it would likely need to be used in conjunction with a targeting strategy. For example, a small molecule that specifically binds to a component of an intracellular membrane (e.g., the endoplasmic reticulum or mitochondria) could be functionalized with an azide group. Subsequent treatment of the cells with this compound would then lead to the specific labeling of that intracellular membrane via a click reaction.

A novel and potential application of this compound is in the analysis of compartmentalization through conjugation with nitrone spin traps. Nitrone spin traps are molecules that can react with transient free radicals to form stable nitroxide adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. biotium.com

Interestingly, DBCO has been shown to react with nitrones via a strain-promoted alkyne-nitrone cycloaddition (SPANC) reaction. alfa-chemistry.com This opens up the possibility of a two-step labeling strategy for compartmentalization analysis. First, a nitrone spin trap could be targeted to a specific cellular compartment. If a radical-generating species is present in that compartment, the nitrone will form a stable adduct. This adduct, now containing a nitrone functional group, could then be reacted with this compound via the SPANC reaction. The resulting fluorescently labeled adduct would provide information about the location of radical formation within the cell.

Table 3: Proposed Experimental Design for Compartmentalization Analysis using this compound and a Nitrone Spin Trap

| Step | Description | Key Reagents |

| 1. Targeting | A nitrone spin trap is targeted to a specific cellular compartment. | Compartment-specific nitrone spin trap |

| 2. Radical Trapping | The nitrone spin trap reacts with a transient free radical to form a stable adduct. | Radical-generating species |

| 3. Fluorescent Labeling | The nitrone adduct is reacted with this compound via a SPANC reaction. | This compound |

| 4. Imaging | The fluorescently labeled adduct is visualized to determine the location of radical formation. | Fluorescence microscopy |

Strategies for Labeling Bacterial Cell Surfaces

The primary strategy for labeling bacterial cell surfaces with this compound involves a two-step process. First, bacteria are cultured in the presence of an unnatural sugar bearing an azide group. This azido-sugar is processed by the bacterium's own metabolic machinery and incorporated into the peptidoglycan layer of the cell wall. Common examples of such sugars include derivatives of N-acetylglucosamine (GlcNAc) or N-acetylmuramic acid (MurNAc).

Once the bacterial cell surface is decorated with azide groups, the second step involves the introduction of this compound. The dibenzocyclooctyne (DBCO) moiety of this probe reacts specifically and efficiently with the azide groups on the bacterial surface through a copper-free click chemistry reaction. This reaction is highly bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The result is the covalent attachment of the sulforhodamine fluorescent dye to the bacterial cell wall, allowing for visualization and analysis.

Recent research has demonstrated the utility of this approach for labeling a variety of bacterial species. For instance, a study by Waki et al. (2020) successfully labeled the surface of Staphylococcus aureus by first incorporating a D-alanine derivative containing an azide group into the peptidoglycan, followed by reaction with a DBCO-functionalized probe. biorxiv.org This method allows for the specific targeting of peptidoglycan, a key structural component of the bacterial cell wall.

Furthermore, a study by Alanizi et al. (2021) explored the use of a radiolabeled analog, [18F]FB-sulfo-DBCO, for the detection of azide-modified bacteria. escholarship.org This work highlights the versatility of the DBCO-azide ligation for different detection modalities. The study demonstrated successful labeling of several clinically relevant bacteria, including S. aureus, Listeria monocytogenes, and Acinetobacter baumannii, after treatment with an azide-bearing D-amino acid. nih.gov The efficiency of labeling was shown to be significantly higher in bacteria treated with the azido-amino acid compared to controls. nih.gov

The following table summarizes key findings from a study on the labeling of various bacterial pathogens using an azide-DBCO strategy, which is the underlying principle for the application of this compound.

| Bacterial Species | Labeling Condition | Fold Increase in Labeling vs. Control | Reference |

| Staphylococcus aureus | d-azido-alanine + [18F]FB-sulfo-DBCO | 7 | nih.gov |

| Listeria monocytogenes | d-azido-alanine + [18F]FB-sulfo-DBCO | 1.6 | nih.gov |

| Acinetobacter baumannii | d-azido-alanine + [18F]FB-sulfo-DBCO | 2.1 | nih.gov |

| Escherichia coli | d-azido-alanine + [18F]FB-sulfo-DBCO | Not significant | nih.gov |

| Pseudomonas aeruginosa | d-azido-alanine + [18F]FB-sulfo-DBCO | Not significant | nih.gov |

These findings underscore the potential of this compound and related probes for the targeted labeling of bacterial cell surfaces, providing a platform for advanced imaging and research into bacterial cell wall biology.

Integration with Nanomaterials for Enhanced Research Capabilities

Surface Functionalization of Magnetic Nanoparticles (MNPs) for Bioorthogonal Reactivity

Magnetic nanoparticles (MNPs) are widely explored for applications such as magnetic hyperthermia and targeted drug delivery. To enhance their functionality, their surfaces can be engineered to display reactive groups for bioorthogonal conjugation. A common strategy involves coating a magnetic core, such as maghemite (γ-Fe2O3) or magnetite (Fe3O4), with a silica (B1680970) shell (SiO2). nih.govresearchgate.netnih.gov This core-shell structure provides a robust and versatile platform for further modification. nih.govresearchgate.net

The functionalization process often begins by introducing primary amine (-NH2) groups onto the silica surface using reagents like (3-aminopropyl)triethoxysilane (APTES). nih.gov These amino groups can then readily react with an N-hydroxysuccinimide (NHS) ester-activated DBCO derivative, such as DBCO-PEG-NHS ester, to form a stable amide bond. researchgate.net This procedure effectively grafts the DBCO moieties onto the MNP surface, rendering them reactive towards azide-containing molecules. researchgate.net The result is a DBCO-functionalized MNP that can participate in copper-free click reactions. nih.gov

Research has shown that DBCO-functionalized MNPs exhibit superior reactivity compared to other strained alkynes, such as simple cyclooctynes (CO). researchgate.net Kinetic studies comparing the reaction of DBCO- and CO-functionalized MNPs with a fluorogenic azide (B81097) revealed that DBCO consistently reacts faster, which is a significant advantage for applications in time-sensitive biological environments. researchgate.net However, the inherent hydrophobicity of the DBCO group requires careful optimization of the functionalization process to maintain the colloidal stability of the nanoparticles. nih.govresearchgate.net

Engineering of Polymeric Nanocapsules for Surface Display of DBCO Groups

Polymeric nanocapsules are versatile nanocarriers used for drug delivery, prized for their stability and capacity to encapsulate therapeutic agents. nih.govresearchgate.net These nanocapsules can be engineered using various methods, including emulsification/solvent evaporation and layer-by-layer (LbL) assembly, to create shells from polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG). nih.govresearchgate.netnih.gov The surface of these nanocapsules can be tailored to display specific functional groups for targeted applications. nih.gov

To achieve bioorthogonal reactivity, DBCO groups can be displayed on the surface of these polymeric nanostructures. A practical method involves formulating the nanocapsules with polymers that already contain reactive functional groups, such as amines or carboxylic acids. Subsequently, a heterobifunctional linker like DBCO-PEG-NHS ester is used to couple the DBCO moiety to the nanocapsule surface. researchgate.net The PEG spacer in this linker enhances water solubility and flexibility, which is crucial for maintaining stability and ensuring the accessibility of the DBCO group for subsequent click reactions.

The layer-by-layer (LbL) assembly technique offers a particularly high degree of control over the nanocapsule architecture. nih.govnih.gov This method involves the sequential deposition of polymers, such as PEGylated polyelectrolytes, onto a drug nanocore. nih.gov By incorporating a polymer with reactive side chains into one of the layers, it becomes possible to subsequently attach DBCO groups, creating a nanocapsule with a precisely engineered, bioorthogonally active surface ready for conjugation with targeting ligands or imaging agents.

Methodologies for Quantifying DBCO Groups on Nanomaterial Surfaces

Accurate quantification of the number of reactive DBCO groups on a nanomaterial surface is critical for ensuring reproducibility and for understanding the relationship between ligand density and biological function. researchgate.net A robust method for this purpose is a fluorescence-based assay utilizing an azide-functionalized fluorophore. researchgate.net

One such example is the "anthracene-azide assay". researchgate.net In this method, the DBCO-functionalized nanoparticles are reacted with an excess of an anthracene-azide conjugate. The copper-free click reaction covalently links the anthracene (B1667546) to the nanoparticle surface via the DBCO handle. After removing any unreacted anthracene-azide, the fluorescence emission from the now nanoparticle-bound anthracene is measured. This fluorescence intensity is directly proportional to the number of DBCO groups that were available on the surface. researchgate.net By using a calibration curve generated from known concentrations of the fluorophore, the precise number of DBCO groups per nanoparticle can be calculated. researchgate.net

Studies using this assay have demonstrated its utility in optimizing reaction conditions. For instance, it was used to show that the efficiency of coupling a DBCO-PEG4-NHS ester to amine-functionalized liposomes was highest at a 3:1 molar ratio of DBCO to amine groups. researchgate.net Complementary techniques can also be employed, such as quantifying the number of precursor functional groups (e.g., amines) on the nanoparticle surface prior to DBCO conjugation using methods like the Fmoc test. nih.gov

Applications in Studying Nanoparticle-Cellular Interactions and Targeting Specific Receptors

The ability to functionalize nanomaterials with DBCO groups has significant implications for studying nanoparticle-cellular interactions and for developing targeted drug delivery systems. researchgate.netnih.govrsc.org The bioorthogonal nature of the DBCO-azide click reaction allows for the specific attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface without altering the ligand's biological activity. nih.gov

In one application, DBCO-modified MNPs were used to study interactions at the cell membrane. researchgate.net Cells were first metabolically engineered to express azide groups on their surface proteins. The subsequent introduction of DBCO-MNPs resulted in the nanoparticles becoming covalently immobilized on the cell membrane through the specific and rapid strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. researchgate.net This technique provides a powerful tool for labeling specific cell populations and studying the consequences of nanoparticle attachment.

For receptor targeting, DBCO-functionalized liposomes have been successfully conjugated to azide-modified single-chain fragment variables (scFv) and monoclonal antibodies (mAb). nih.gov This approach allows for the creation of immunoliposomes that can specifically target receptors, such as those overexpressed on cancer cells or vascular endothelium. rsc.orgnih.gov Characterization of these systems showed that approximately 90% of the azide-modified antibodies were successfully conjugated to the DBCO-liposomes. nih.gov This high conjugation efficiency, combined with the stability of the resulting bond, makes DBCO-functionalized nanomaterials a superior platform for creating targeted nanomedicines designed to interact with specific cellular receptors. rsc.org

Table 1: Methodologies for Nanoparticle Functionalization and Characterization

| Methodology | Purpose | Description | Nanoparticle Type |

| Core-Shell Synthesis | Platform Creation | Coating an inorganic core (e.g., γ-Fe2O3) with a shell (e.g., SiO2) to provide a stable and modifiable surface. nih.govresearchgate.net | Magnetic Nanoparticles |

| Amine Functionalization | Surface Activation | Grafting primary amine groups onto a nanoparticle surface using reagents like APTES to prepare for subsequent conjugation. nih.gov | Magnetic Nanoparticles |

| NHS-Ester Coupling | DBCO Installation | Reacting an amine-functionalized surface with a DBCO-PEG-NHS ester to covalently attach the DBCO moiety for bioorthogonal reactions. researchgate.netresearchgate.net | Magnetic Nanoparticles, Liposomes |

| Layer-by-Layer (LbL) Assembly | Nanocapsule Engineering | Sequentially depositing layers of oppositely charged polymers to form a multi-layered shell around a core. nih.govnih.gov | Polymeric Nanocapsules |

| Anthracene-Azide Assay | DBCO Quantification | A fluorescence-based method where DBCO groups react with anthracene-azide, allowing quantification based on fluorescence intensity. researchgate.net | Liposomes, Nanoparticles |

| Fmoc Test | Precursor Quantification | A spectrophotometric method to determine the quantity of reactive amino groups on a nanoparticle surface before further functionalization. nih.gov | Polymeric Nanoparticles |

Emerging Research Trajectories and Future Outlook

Rational Design and Synthesis of Advanced Sulforhodamine-PEG4-DBCO Analogs

Key strategies in the rational design of advanced analogs include:

Modification of the Sulforhodamine Core: The fluorophore itself can be chemically altered to shift its excitation and emission spectra, enabling its use in multi-color imaging experiments with minimal spectral overlap. Modifications can also enhance quantum yield and photostability, allowing for longer imaging times and the detection of low-abundance targets.

Alteration of the PEG Linker: The tetraethylene glycol (PEG4) linker provides hydrophilicity and reduces non-specific binding. Future designs may involve varying the length of the PEG chain to optimize solubility and steric hindrance, potentially improving access to cellular targets.

Engineering the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is central to the probe's utility in copper-free click chemistry. Advanced analogs may feature modifications to the DBCO ring system to increase the strain and, consequently, accelerate the reaction rate with azide-modified targets. This is particularly crucial for capturing transient biological events in real-time.

Table 1: Strategies for Rational Design of this compound Analogs

| Structural Component | Design Goal | Potential Modification | Desired Outcome |

|---|---|---|---|

| Sulforhodamine | Tune Photophysics | Introduction of electron-withdrawing/donating groups | Altered absorption/emission spectra; increased quantum yield |

| PEG4 Linker | Modulate Solubility & Spacing | Varying PEG chain length (e.g., PEG8, PEG12) | Enhanced water solubility; optimized distance to target |

| DBCO Moiety | Enhance Reaction Kinetics | Introduction of fluorine atoms or alternative ring systems | Faster strain-promoted azide-alkyne cycloaddition (SPAAC) rates |

Synergistic Integration with Other Bioorthogonal Chemistries (e.g., Tetrazine-TCO)

A significant frontier in chemical biology is the ability to visualize multiple distinct biological processes simultaneously within the same cell or organism. This requires the use of multiple bioorthogonal reactions that proceed independently without interfering with one another. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction utilized by this compound is highly specific for azides. This specificity allows it to be paired with other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov

In such a dual-labeling strategy, two different cellular targets can be metabolically or genetically tagged with two different chemical reporters—an azide (B81097) and a TCO, for example. Subsequently, the system can be treated with this compound to label the azide-tagged molecule in red, and a different fluorophore (e.g., a green-emitting dye) conjugated to a tetrazine to label the TCO-tagged molecule. This synergistic approach enables two-color imaging to study the co-localization and interaction of different proteins, glycans, or other biomolecules. nih.gov

Table 2: Example of a Mutually Orthogonal Bioorthogonal System

| Reaction 1 | Reaction 2 |

|---|---|

| Name | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | This compound + Azide-modified target |

| Name | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Reactants | Tetrazine-Fluorophore + TCO-modified target |

| Outcome | Simultaneous, interference-free labeling of two distinct molecular populations for multiplexed imaging. |

Development of Multifunctional Probes for Multiplexed Imaging and Sensing

Beyond simple labeling, there is a strong drive toward creating multifunctional probes that combine imaging, sensing, and even therapeutic capabilities into a single molecular construct. This compound can serve as a key component in these sophisticated systems by providing a bright, stable fluorescent signal for tracking and localization.

The DBCO group acts as a versatile chemical handle for attaching the sulforhodamine fluorophore to larger molecular assemblies. nih.gov For instance, a multifunctional probe could be constructed on a nanoparticle or polymer scaffold containing:

A targeting ligand (e.g., an antibody or peptide) to direct the probe to specific cells or tissues.

this compound for fluorescent imaging and tracking of the probe's biodistribution.

A second imaging modality (e.g., a PET radionuclide or an MRI contrast agent) for whole-body imaging.

A therapeutic payload (e.g., a small-molecule drug) for targeted therapy.

Such "theranostic" (therapeutic + diagnostic) agents could allow researchers and clinicians to visualize drug delivery to a tumor in real-time, monitor its accumulation, and assess therapeutic response non-invasively.

Expansion of this compound in Quantitative Biological Assays and Tool Development

The robust and stable fluorescence of the sulforhodamine scaffold makes it well-suited for quantitative applications where signal intensity is directly proportional to the amount of labeled substance. bohrium.comjohnshopkins.edu The specificity of the DBCO-azide reaction ensures that the signal is generated only from the intended target, minimizing background and improving accuracy.

Future applications in this area include:

High-Content Screening (HCS): this compound can be used to develop cell-based assays for screening large libraries of compounds. For example, its fluorescence can be used to quantify changes in the expression or localization of an azide-labeled protein in response to drug treatment.

Flow Cytometry: The probe's brightness is advantageous for flow cytometry, where it can be used to label and quantify specific cell populations based on the presence of an azide-tagged surface marker.

Quantitative Western Blotting: In proteomics, it can serve as a sensitive detection reagent for azide-modified proteins on a western blot membrane, offering an alternative to traditional antibody-based methods.

Biosensor Development: The DBCO group can be used to immobilize azide-containing biomolecules onto a sensor surface. Subsequent binding events can be quantified by changes in the fluorescence of a sulforhodamine-labeled component, a principle used in some modern biosensors. broadpharm.com

The development of such tools is critical for advancing biological discovery by enabling precise and reproducible measurements of molecular events. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Sulforhodamine-PEG4-DBCO, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling sulforhodamine B (SRB) to PEG4-DBCO via NHS ester chemistry. Key steps include:

- Activation : Ensure NHS ester groups on SRB are freshly prepared to avoid hydrolysis .

- Conjugation : Perform reactions in anhydrous DMSO or phosphate buffer (pH 7.4) at 4°C for 24 hours to minimize aggregation .

- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted dye. Validate purity via HPLC (>95%) and confirm structure using MALDI-TOF MS .

Q. How does this compound’s fluorescence stability vary under different experimental conditions?

- Methodological Answer : Fluorescence intensity is pH-sensitive and degrades in acidic conditions (<pH 5). For long-term imaging:

- Use neutral buffers (e.g., PBS, pH 7.4) with 1% BSA to reduce photobleaching .

- Avoid prolonged light exposure; store aliquots at -20°C in dark, anhydrous conditions .

- Conduct control experiments with free SRB to distinguish dye-specific quenching from environmental effects .

Q. What are the optimal protocols for DBCO-azide click chemistry conjugation using this compound?

- Methodological Answer :

- Molar Ratio : Use a 1.2:1 molar excess of this compound over azide-modified targets to ensure complete conjugation .

- Reaction Time : Incubate at 25°C for 2–4 hours; monitor progress via fluorescence quenching or SEC .

- Validation : Confirm conjugation efficiency using SDS-PAGE with in-gel fluorescence scanning or Förster resonance energy transfer (FRET) assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data when using this compound for cell viability assays?

- Methodological Answer : Discrepancies may arise from:

- Assay Interference : SRB’s intrinsic fluorescence can conflict with absorbance-based assays (e.g., MTT). Use fluorescence-specific readouts (e.g., flow cytometry) or subtract background signals from unbound dye .

- Cellular Uptake Variability : Pre-treat cells with endocytosis inhibitors (e.g., chlorpromazine) to distinguish membrane-bound vs. internalized dye .

- Data Normalization : Normalize fluorescence to total protein content (via BCA assay) to account for cell density variations .

Q. What strategies improve the targeting efficiency of this compound in live-cell imaging?

- Methodological Answer :

- PEG Spacer Optimization : Shorten PEG4 to PEG2 if steric hindrance reduces binding affinity .

- Pre-blocking : Incubate cells with non-reactive DBCO derivatives (e.g., DBCO-PEG4-amine) to saturate non-specific binding sites .

- Multi-modal Labeling : Combine with orthogonal tags (e.g., biotin-streptavidin) for dual-labeling experiments, validated via confocal microscopy colocalization analysis .

Q. How can aggregation of this compound be mitigated in aqueous solutions?

- Methodological Answer :

- Solvent System : Prepare stock solutions in DMSO (≤5% final concentration) and dilute into PBS containing 0.05% Tween-20 .

- Dynamic Light Scattering (DLS) : Monitor particle size during storage; aggregates >50 nm indicate instability .

- Lyophilization : Lyophilize aliquots with trehalose (1:1 w/w) to stabilize the compound for long-term storage .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound-based drug screening?

- Methodological Answer :

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values .

- Outlier Detection : Use Grubbs’ test to exclude outliers caused by pipetting errors or edge effects in 96-well plates .

- Reproducibility : Include triplicate technical replicates and two biological replicates; report %CV <15% .

Q. How should researchers handle fluorescence signal saturation in high-content imaging?

- Methodological Answer :

- Exposure Calibration : Use a reference standard (e.g., fluorescein solutions) to establish linear detection ranges .

- Dye Dilution Series : Pre-test concentrations (0.1–10 µM) to identify the non-saturating range .

- Algorithmic Correction : Apply background subtraction and deconvolution algorithms in software like ImageJ or Imaris .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.